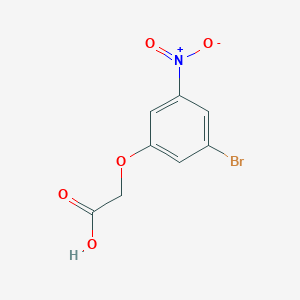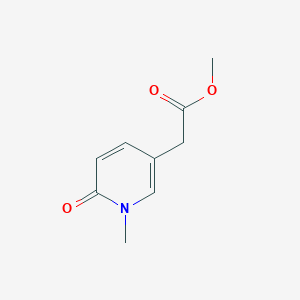
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a pyridine ring substituted with a methyl group and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups like amides or ethers. Typical reagents include ammonia (NH3) or alkoxides (RO-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NH3 in ethanol, sodium alkoxides in alcohol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert their effects by modulating biochemical pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate
- Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate
- Methyl 2-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetate
Comparison: Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate is unique due to the presence of a methyl group at the 1-position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-(1-methyl-6-oxopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-10-6-7(3-4-8(10)11)5-9(12)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
QJFIABHALBYQGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


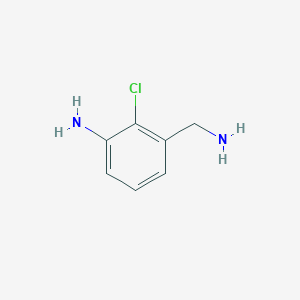

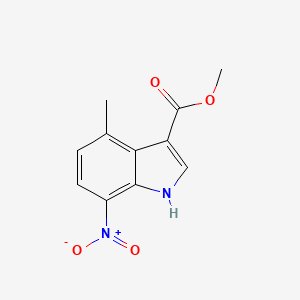
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
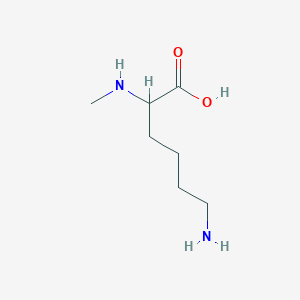
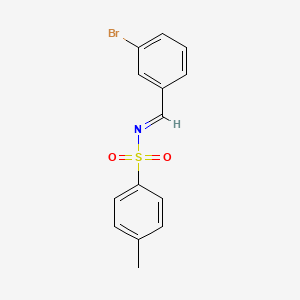
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
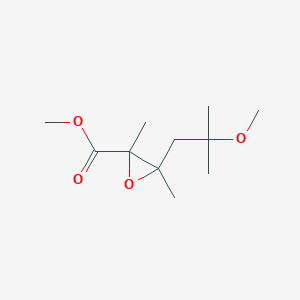
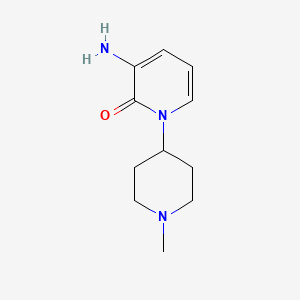

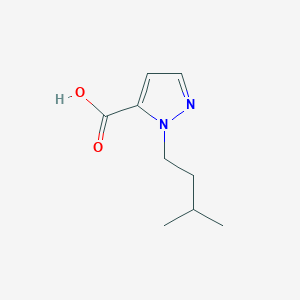
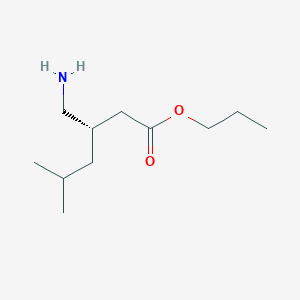
![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)
